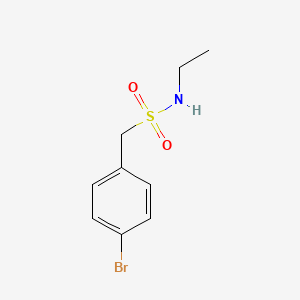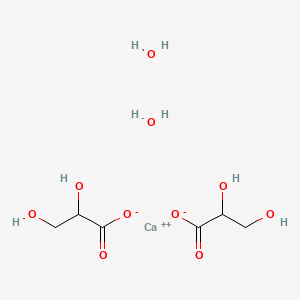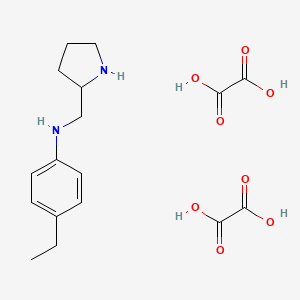
4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate" is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . For instance, the paper titled "Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline" discusses a secondary amine with a pyridinyl group and a chloro substituent, which shares structural similarities with the target compound .
Synthesis Analysis
The synthesis of related compounds involves stepwise reduction of imines, as seen in the synthesis of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, which is obtained from the reduction of an imine with sodium borohydride . This method could potentially be adapted for the synthesis of "4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate" has been characterized using techniques such as FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction . For example, the title molecule in "N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline" assumes a specific conformation with dihedral angles between the rings, which could be relevant when analyzing the molecular structure of the target compound .
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of "4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate". However, the platinum complex with 4-nitro-N-(pyridin-2-ylmethylidene)aniline demonstrates how such compounds can act as ligands in coordination chemistry, forming complexes with metals like platinum . This suggests that the target compound may also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been studied using various analytical techniques. For instance, the crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline provide insights into intermolecular interactions and theoretical calculations that correlate with experimental UV spectra . These methods could be applied to "4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate" to determine its properties.
Scientific Research Applications
Synthesis and Characterization
Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands
Benzyl and ethyl groups were introduced to pyridine and aniline ligands in diiron(II) complexes to mimic the active site of soluble methane monooxygenase (MMOH). This study demonstrated the synthesis and characterization of these complexes, providing a foundation for understanding the oxygenation behavior of similar substituted aniline compounds (Carson & Lippard, 2006).
Efficient Synthesis of Pyrrolidinone Derivatives
A new method was developed for the synthesis of highly substituted pyrrolidinone derivatives through a three-component one-pot reaction involving aniline. This research underscores the importance of aniline derivatives in synthesizing complex organic compounds with potential biological and industrial applications (Ahankar et al., 2021).
Applications in Corrosion Inhibition and Catalysis
Corrosion Inhibition by Pyridine Derivatives
A study on the corrosion inhibition properties of a pyridine derivative on mild steel in hydrochloric acid highlights the utility of such compounds in protecting metals against corrosion. The mixed-type inhibition efficiency and adsorption behavior offer insights into the protective mechanisms of related aniline derivatives (Xu et al., 2015).
Copper-Catalyzed Synthesis of Indoline-2,3-diones
Research demonstrating a copper-catalyzed acylation of secondary anilines with ethyl glyoxalate to produce indoline-2,3-dione derivatives illustrates the catalytic potential of aniline derivatives in synthesizing valuable organic compounds with possible pharmaceutical applications (Liu et al., 2013).
properties
IUPAC Name |
4-ethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2C2H2O4/c1-2-11-5-7-12(8-6-11)15-10-13-4-3-9-14-13;2*3-1(4)2(5)6/h5-8,13-15H,2-4,9-10H2,1H3;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDROPXSPBVSLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)
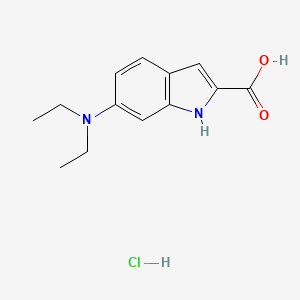
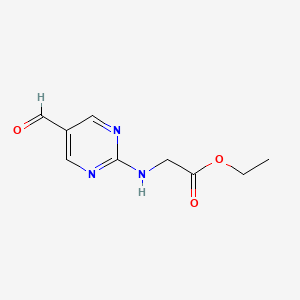
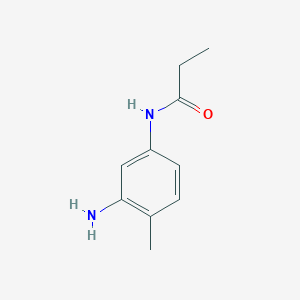
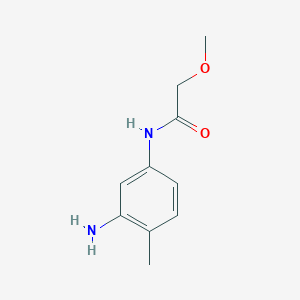
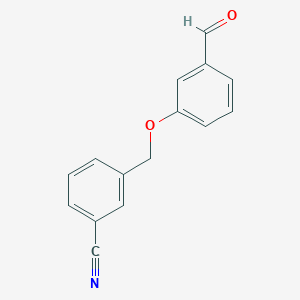
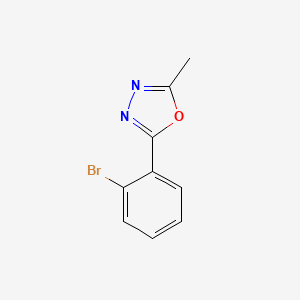
![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)
